2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a highly specialized organic compound featuring a pyrido[1,2-a]pyrimidin-4-one core structure, which is adorned with various functional groups. This compound is often utilized in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One approach starts with the preparation of a 6-methylpyrimidin-4-yl derivative, followed by its conversion to an intermediate that can react with piperidine. The final cyclization step introduces the pyrido[1,2-a]pyrimidin-4-one ring.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective routes are chosen. This often involves optimizing each step's reaction conditions to maximize yield and purity, possibly utilizing catalysts and specific solvents to improve the overall process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions including:
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion to reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions, often depending on the specific functional groups involved.
Common Reagents and Conditions Used
Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve halogenation reagents or other electrophiles/nucleophiles under acidic or basic conditions.
Major Products Formed
The major products depend on the reaction type, often leading to derivatives with modified functional groups that enhance or alter the compound’s properties.
Scientific Research Applications
2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide array of scientific research applications:
Chemistry: Used as a precursor or intermediate in synthesizing complex molecules.
Biology: Its structural framework can be a scaffold for designing bioactive compounds.
Industry: It can be part of materials science research, contributing to the development of new materials with specific properties.
Mechanism of Action
The compound interacts with specific molecular targets within biological systems, often through binding interactions that alter the activity of these targets. The exact pathways involved can be diverse and may include enzyme inhibition, receptor modulation, or interaction with DNA/RNA.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one itself.
Various 6-methylpyrimidin-4-yl derivatives.
Piperidine-substituted pyrido[1,2-a]pyrimidin-4-one compounds.
Hope this detailed article sheds light on the fascinating world of this compound! Let me know if there's anything else you're curious about.
Properties
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-10-18(21-13-20-14)26-12-15-5-8-23(9-6-15)17-11-19(25)24-7-3-2-4-16(24)22-17/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJNMRVJIQHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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